Rhein-8-glucoside

Overview

Description

Mechanism of Action

Target of Action

Rhein-8-glucoside is an anthraquinone glycoside found in rhubarb It’s known that rhein, a related compound, has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It’s reasonable to infer that this compound may have similar targets.

Mode of Action

It’s known that rhein, a related compound, interacts with its targets through multiple pathways which contain close interactions . These pathways are initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Biochemical Pathways

This compound likely affects similar biochemical pathways as Rhein. Rhein’s mechanism involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways . These pathways are crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

A study on rhein, a related compound, showed that it was quickly absorbed after oral administration, with high exposure levels in plasma . The cumulative urinary excretion of Rhein and of conjugated Rhein was 3.14 ± 1.56% and 38.21 ± 18.87% of dose, respectively, 48h after dosing . These findings suggest that this compound might have similar ADME properties.

Result of Action

This compound is known to have purgative activity . It increases the rate of sennoside A metabolism by mouse intestinal bacteria in vitro when used at concentrations ranging from 0.03 to 1 mM . This compound increases the purgative activity of sennoside A in mice in a dose-dependent manner .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the presence of intestinal bacteria. As mentioned earlier, this compound increases the rate of sennoside A metabolism by mouse intestinal bacteria . This suggests that the gut microbiota plays a crucial role in the action of this compound.

Biochemical Analysis

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It has been observed that this compound can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that this compound is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of this compound, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein-8-glucoside can be synthesized through the glycosylation of rhein. The process involves the reaction of rhein with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of rhein from rhubarb followed by its glycosylation. The extraction process includes drying and pulverizing the rhubarb roots, followed by solvent extraction to isolate rhein. The isolated rhein is then subjected to glycosylation using enzymatic or chemical methods to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form reduced anthraquinone derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed:

Oxidation: Oxidized anthraquinone derivatives.

Reduction: Reduced anthraquinone derivatives.

Substitution: Substituted glucoside derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and anthraquinone chemistry.

Industry: Utilized in the production of natural laxatives and other pharmaceutical formulations.

Comparison with Similar Compounds

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of Rhein-8-glucoside: this compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

Properties

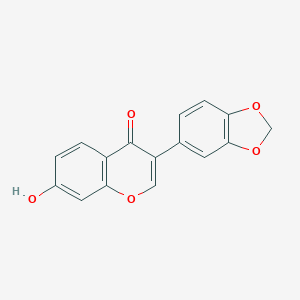

IUPAC Name |

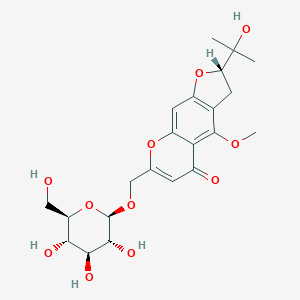

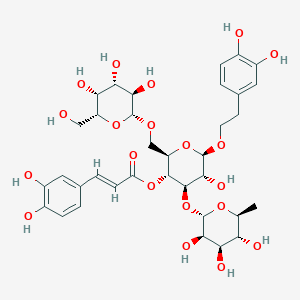

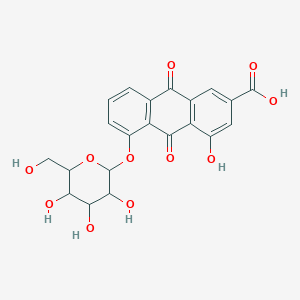

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

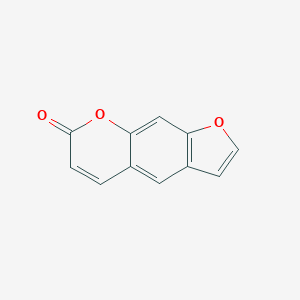

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: this compound is found in plants like Senna and Rhubarb, which are known for their laxative properties. While this compound itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, this compound exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack this compound, unlike hot water extracts. []

Q2: How does the chemical structure of this compound relate to its stability in solutions?

A2: this compound can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of this compound in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that this compound is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for this compound in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can this compound be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, this compound can be used as a marker to differentiate between them. This is because this compound is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.